3-(furan-2-carbonyl)-1,1-dioxo-1,3-thiazolidine-4-carboxylic acid
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Overview
Description
3-(furan-2-carbonyl)-1,1-dioxo-1,3-thiazolidine-4-carboxylic acid is a heterocyclic compound that contains both furan and thiazolidine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(furan-2-carbonyl)-1,1-dioxo-1,3-thiazolidine-4-carboxylic acid typically involves the reaction of furan-2-carboxylic acid with thiazolidine-4-carboxylic acid under specific conditions. One common method involves the use of a coupling reagent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond between the furan and thiazolidine moieties. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
3-(furan-2-carbonyl)-1,1-dioxo-1,3-thiazolidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid.
Reduction: The carbonyl group in the thiazolidine ring can be reduced to form the corresponding alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous conditions.
Substitution: Halogens (e.g., bromine, chlorine) in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).
Major Products Formed
Oxidation: Furan-2,5-dicarboxylic acid.
Reduction: The corresponding alcohol derivative.
Substitution: Various substituted furan derivatives depending on the substituent used.
Scientific Research Applications
3-(furan-2-carbonyl)-1,1-dioxo-1,3-thiazolidine-4-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial agent due to the presence of the thiazolidine ring.
Medicine: Explored for its potential anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and polymers with unique properties.
Mechanism of Action
The mechanism of action of 3-(furan-2-carbonyl)-1,1-dioxo-1,3-thiazolidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. Additionally, it can interact with cellular receptors to modulate signaling pathways involved in inflammation and cell proliferation .
Comparison with Similar Compounds
Similar Compounds
Furan-2-carboxylic acid: A simpler compound with similar furan ring structure.
Thiazolidine-4-carboxylic acid: Contains the thiazolidine ring but lacks the furan moiety.
2,5-Furandicarboxylic acid: Another furan derivative with two carboxylic acid groups.
Uniqueness
3-(furan-2-carbonyl)-1,1-dioxo-1,3-thiazolidine-4-carboxylic acid is unique due to the combination of both furan and thiazolidine rings in its structure. This dual-ring system imparts distinct chemical and biological properties that are not observed in the individual components .
Biological Activity
3-(Furan-2-carbonyl)-1,1-dioxo-1,3-thiazolidine-4-carboxylic acid is a compound of increasing interest in medicinal chemistry, particularly due to its diverse biological activities. This article reviews its biological activity, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Synthesis
The compound features a thiazolidine ring with a furan-2-carbonyl substituent and is characterized by its dioxo functional groups. The synthesis typically involves the reaction of furan-2-carboxylic acid with thiazolidine derivatives, yielding the target compound through established organic synthesis techniques such as the Knoevenagel condensation .
Antitumor Activity
Studies have demonstrated that thiazolidine derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds with similar structural motifs have shown IC50 values in the low micromolar range against human cancer cell lines like Jurkat and A-431, indicating potent antitumor activity . The presence of electron-donating groups and specific ring substitutions has been linked to enhanced activity.
Compound | Cell Line | IC50 (µg/mL) | Activity Description |
---|---|---|---|
Compound 9 | Jurkat | 1.61 ± 1.92 | Significant cytotoxicity |
Compound 10 | A-431 | 1.98 ± 1.22 | Comparable to doxorubicin |
Antiviral Potential
Recent research suggests that thiazolidine carboxylic acids may possess antiviral properties against avian influenza and infectious bronchitis viruses (IBV). Preliminary data indicate that these compounds can inhibit viral replication, making them potential candidates for antiviral drug development .
Antioxidant Properties
The compound has also been investigated for its antioxidant capabilities. Thiazolidine derivatives have shown to reduce intracellular reactive oxygen species (ROS) levels in cellular models, which suggests a role in oxidative stress defense mechanisms . This property is particularly relevant in the context of diseases where oxidative damage is a contributing factor.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to specific structural features:
- Thiazolidine Ring : Essential for biological activity; modifications can enhance or diminish efficacy.
- Furan Substituent : Contributes to the overall stability and interaction with biological targets.
- Dioxo Functional Groups : Implicated in increased reactivity and potential interactions with biomolecules.
Case Study 1: Anticancer Activity
A study focusing on a series of thiazolidine derivatives including this compound revealed that compounds with specific substitutions exhibited enhanced antiproliferative effects on HT29 colorectal cancer cells. The highest activity was observed with compounds having halogenated phenyl groups .
Case Study 2: Antiviral Efficacy
In vitro assays demonstrated that thiazolidine derivatives could significantly inhibit the replication of avian influenza virus in cultured cells. The mechanism appears to involve modulation of viral entry or replication processes, warranting further investigation into their pharmacodynamics .
Properties
IUPAC Name |
3-(furan-2-carbonyl)-1,1-dioxo-1,3-thiazolidine-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO6S/c11-8(7-2-1-3-16-7)10-5-17(14,15)4-6(10)9(12)13/h1-3,6H,4-5H2,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVPPZINTABBQKW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(CS1(=O)=O)C(=O)C2=CC=CO2)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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